molecular formula C17H15NO5S2 B2443282 Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate CAS No. 2380034-59-1

Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate

Cat. No. B2443282
CAS RN: 2380034-59-1
M. Wt: 377.43
InChI Key: WPLKOFKEEGYSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate, also known as MFTB, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate is believed to exert its anti-cancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate binds to the colchicine-binding site on tubulin, preventing its polymerization and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines, suggesting potential anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate is its potential as a novel anti-cancer and anti-inflammatory agent. Additionally, Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate is relatively easy to synthesize and purify, making it a viable option for lab experiments. However, one limitation is the lack of in vivo studies, which are necessary to fully understand the potential therapeutic effects of Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate.

Future Directions

Future research on Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate should focus on its potential as a therapeutic agent for cancer and inflammatory diseases. In vivo studies are necessary to fully understand its pharmacokinetics and toxicity profile. Additionally, further studies should investigate potential combination therapies with other anti-cancer agents to enhance its efficacy. Finally, studies should investigate the potential for Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate to target other cellular pathways involved in cancer and inflammation.

Synthesis Methods

Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate is synthesized through a multi-step process that involves the reaction of furan-3-ylmethyl thiophene-2-carboxylate with 4-bromobenzene-1-sulfonyl chloride, followed by the addition of methyl 4-aminobenzoate. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in vitro.

properties

IUPAC Name

methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S2/c1-22-17(19)12-2-4-16(5-3-12)25(20,21)18-9-15-8-14(11-24-15)13-6-7-23-10-13/h2-8,10-11,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLKOFKEEGYSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.